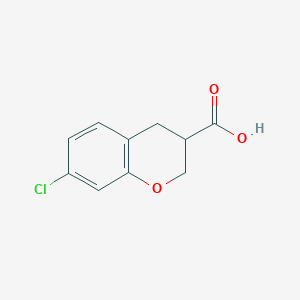

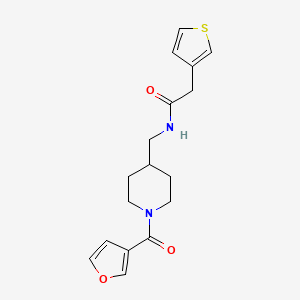

![molecular formula C22H23NO6 B2414397 3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010900-13-6](/img/structure/B2414397.png)

3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpropanoic acids . It is a novel chromeno[8,7-e][1,3]oxazin-4(8H)-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization reaction between curcuminoid and hydrazine in refluxing glacial acetic acid afforded the desired pyrazoline in high yield and purity .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For instance, the 1H-NMR spectrum of a similar compound shows signals corresponding to aromatic protons and methoxy groups .Applications De Recherche Scientifique

Thermally Curable Monomers and Polymer Chemistry

A new monomer possessing both benzoxazine and coumarin rings was synthesized and characterized for its photodimerization and thermal ring-opening reactions. The study demonstrates the potential of such compounds in developing thermally curable materials with unique properties, such as enhanced thermal stability and mechanical strength, relevant for advanced material applications (Kiskan & Yagcı, 2007).

Organic Synthesis and Molecular Engineering

Research on chiral oxazinones derived from L-ephedrine highlights the stereochemical aspects of these compounds, showing their utility in creating optically pure substances. Such findings are crucial for the synthesis of complex molecules with specific configurations, useful in pharmaceuticals and fine chemicals (Chang et al., 1994).

Advanced Materials and Structural Analysis

Another study focused on the synthesis, structure, and reactions of compounds with oxazinone structures, emphasizing their utility in developing new materials with specific functional properties. These compounds' detailed structural analysis can inform the design of materials with desired physical and chemical characteristics, useful in electronics, coatings, and other high-performance materials applications (Srikrishna et al., 2010).

Antimicrobial and Anti-Proliferative Activities

The synthesis and biological evaluation of N-Mannich bases of 1,3,4-oxadiazole derivatives revealed promising antimicrobial and anti-proliferative activities. Such research underscores the potential of oxazinone-related compounds in developing new therapeutic agents targeting a variety of microbial pathogens and cancer cells (Al-Wahaibi et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-26-19-6-4-14(10-20(19)27-2)17-12-28-22-15(21(17)25)5-7-18-16(22)11-23(13-29-18)8-3-9-24/h4-7,10,12,24H,3,8-9,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITZVVGOIXTWCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)

![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)

![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)